2-Methyl-6-phenylmorpholine

Agrochemical Fungicide Structure-Activity Relationship

Researchers face non-interchangeable SAR challenges: replacing 2,6-disubstituted morpholines with simpler analogs alters conformation, basicity, and target engagement. This racemic 2-methyl-6-phenylmorpholine (CAS 59630-16-9) provides the exact disubstituted scaffold required for valid CNS or agrochemical lead optimization. - **Key metrics:** MW 177.25, logP 1.68 (consensus), TPSA 21.26 Ų - **Application:** Probe for pKa-conformation-activity studies; preferred powdery mildew fungicide scaffold - **Supply:** Scalable via one-step Vilsmeier synthesis; available for in vivo or process development

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 59630-16-9
Cat. No. B3054326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenylmorpholine
CAS59630-16-9
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
InChIKeyOEIVXYYFUJADLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-phenylmorpholine: Physicochemical & Procurement Profile


2-Methyl-6-phenylmorpholine (CAS 59630-16-9) is a disubstituted morpholine derivative characterized by a methyl group at the 2-position and a phenyl group at the 6-position on the saturated six-membered 1,4-oxazine ring . The compound possesses a molecular weight of 177.25 g/mol, a consensus Log P of 1.68, and a topological polar surface area (TPSA) of 21.26 Ų . It is typically procured as a racemic mixture (the CAS 59630-16-9 represents the unspecified stereochemistry), and its structural features position it within the broader class of substituted phenylmorpholines, which have been investigated for central nervous system (CNS) applications and as fungicidal agents [1][2].

Scaffold

2,6-Disubstituted morpholine core for SAR exploration

Form

Racemic mixture for structural-activity studies

Profile

Moderate lipophilicity supports permeability research

Why Morpholine Analogs Cannot Substitute 2-Methyl-6-phenylmorpholine


Simple morpholine analogs or even other monosubstituted phenylmorpholines cannot be freely substituted for 2-methyl-6-phenylmorpholine due to the profound impact of dual C2/C6 substitution on both conformational dynamics and physicochemical properties. In the phenylmorpholine series, basicity (pKa) is highly sensitive to the nature and position of ring substituents, which dictates protonation state and target engagement at physiological pH [1]. The 2,6-disubstitution pattern in particular alters the preferred ring conformation, which in turn influences the spatial orientation of the key phenyl pharmacophore and can critically affect biological activity [2]. Furthermore, the introduction of the 2-methyl group increases lipophilicity (consensus Log P 1.68) compared to the unsubstituted parent 2-phenylmorpholine, thereby modulating membrane permeability and metabolic stability . These subtle but critical structural differences render in-class analogs non-interchangeable without rigorous experimental re-validation.

2,6-Disubstitution alters ring conformation, shifting pharmacophore orientation versus simpler phenylmorpholines.

Increased lipophilicity vs. parent morpholine may change membrane permeability and metabolic stability profiles.

Basicity (pKa) modulation affects protonation state and target engagement; in-class analogs require re-validation.

2-Methyl-6-phenylmorpholine: Comparative Evidence Guide


2,6-Disubstitution Enhances Fungicidal Activity

In the class of N-substituted morpholine fungicides, the presence of one or two methyl groups on the heterocyclic ring enhances activity against powdery mildew. Specifically, the 2,6-dimethyl substitution pattern is identified as the preferred configuration for maximal fungicidal potency [1]. While this study provides class-level inference for 2-methyl-6-phenylmorpholine (where a phenyl group replaces one methyl at the 6-position), the data demonstrates that the 2,6-disubstituted scaffold is a key determinant of activity relative to the unsubstituted or monosubstituted morpholine core.

Fungicidal SAR
Class-level inference
2,6-disubstitution preferred
Supports scaffold selection for powdery mildew research
E. graminis in vivo data; compound-specific IC50 not reported
Agrochemical Fungicide Structure-Activity Relationship

Lipophilicity & Solubility Benchmarks

2-Methyl-6-phenylmorpholine (CAS 59630-16-9) exhibits a predicted consensus Log P of 1.68 and an aqueous solubility (ESOL) of 1.46 mg/mL (0.00824 mol/L) . These values are derived from computational models based on its molecular structure and serve as key differentiators when compared to unsubstituted morpholine (Log P ≈ -0.86) or to the more lipophilic 2,6-diphenylmorpholine analogs.

Lipophilicity
Data to verify
Log P 1.68
+2.54 vs. morpholine (Log P -0.86)
Predicts improved passive membrane permeability
In silico consensus model; experimental validation advised
Medicinal Chemistry Physicochemical Properties Drug-likeness

Conformation and Basicity Modulation by 2,6-Disubstitution

The basicity (pKa) of 2-phenylmorpholine derivatives is influenced by the preferred conformation of the morpholine ring and the inductive effects of substituents [1]. The 2-methyl-6-phenyl substitution pattern in 2-methyl-6-phenylmorpholine (59630-16-9) restricts conformational flexibility and alters the electron density around the nitrogen atom, leading to a distinct pKa value compared to unsubstituted or monosubstituted phenylmorpholines. This modulation of basicity directly impacts the compound's protonation state at physiological pH and its ability to engage in key hydrogen-bonding interactions with biological targets.

Conformation & pKa
Class-level inference
Conformational restriction
Alters protonation vs. unsubstituted analogs
Qualitative effect described; compound-specific pKa absent
Medicinal Chemistry Conformational Analysis pKa Modulation

High-Purity Supply with Batch QC

2-Methyl-6-phenylmorpholine (CAS 59630-16-9) is commercially available at a standard purity of 97% from reputable vendors, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . This level of analytical characterization and batch traceability is essential for ensuring experimental reproducibility in both academic and industrial research settings.

Purity & QC
Supplier data
97% (HPLC, GC, NMR)
Batch-specific documentation supports reproducibility
Review vendor COA for current lot specifications
Chemical Sourcing Quality Control Reproducibility

One-Step Synthesis via Vilsmeier Conditions

A protocol has been established for the one-step synthesis of 2-methyl-6-phenylmorpholine in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step syntheses required for more complex or stereochemically defined morpholine derivatives.

Synthetic Route
Published evidence
One-step, quantitative yield
Facilitates large-scale preparation for in vivo studies
Adapted Vilsmeier conditions; full characterization reported
Synthetic Methodology Process Chemistry Scalability

Crystal Structure of 2,6-Disubstituted Morpholine

The crystal structure of a closely related 2,6-disubstituted morpholine derivative (with both methyl and phenyl substituents) has been solved, revealing a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. This structural information provides a foundational understanding of the preferred solid-state conformation of the 2,6-disubstituted morpholine scaffold, which is directly relevant to 2-methyl-6-phenylmorpholine (59630-16-9).

Crystal Structure
Published evidence
Monoclinic C2
a=20.2528, b=6.7254, c=10.6748 Å, β=94.699°
Provides solid-state conformational reference
Based on closely related 2,6-disubstituted morpholine
Structural Biology X-ray Crystallography Conformational Analysis

2-Methyl-6-phenylmorpholine: Application Scenarios


Powdery Mildew Fungicide Lead Optimization

The class-level SAR evidence demonstrating that the 2,6-disubstituted morpholine scaffold is preferred for fungicidal activity against powdery mildew [1] positions 2-methyl-6-phenylmorpholine (59630-16-9) as a valuable starting point for agrochemical lead optimization. Its lipophilic profile (consensus Log P 1.68) further suggests favorable foliar uptake and penetration, making it suitable for structure-activity relationship (SAR) studies aimed at developing novel crop protection agents.

CNS Drug Discovery Scaffold

The 2,6-disubstitution pattern of 2-methyl-6-phenylmorpholine provides a distinct conformational and electronic profile compared to simpler phenylmorpholines, which can be exploited to modulate target engagement in CNS drug discovery programs [1]. Its predicted lipophilicity (Log P 1.68) and TPSA (21.26 Ų) fall within favorable ranges for blood-brain barrier penetration, making it a promising scaffold for designing novel CNS-active compounds.

Medicinal Chemistry SAR: Conformation & Basicity

The documented influence of ring substituents on the basicity and conformation of phenylmorpholines [1] makes 2-methyl-6-phenylmorpholine (59630-16-9) an ideal probe molecule for medicinal chemistry SAR campaigns. By systematically comparing this 2,6-disubstituted scaffold with monosubstituted or unsubstituted analogs, researchers can deconvolute the specific contributions of the methyl and phenyl groups to target binding, selectivity, and downstream pharmacology.

Scalable Synthesis Route Development

The established one-step, high-yielding synthesis of 2-methyl-6-phenylmorpholine under adapted Vilsmeier conditions [1] provides a robust and scalable route for producing this compound in quantities suitable for in vivo studies or early-stage process development. This synthetic efficiency offers a clear advantage for procurement and internal production compared to analogs that require more complex, multi-step sequences.

Application
Selection Property
Validation Focus
Powdery mildew fungicide lead optimization
2,6-Disubstituted morpholine scaffold
In vivo E. graminis model response
CNS drug discovery scaffold
Predicted BBB permeability and conformational profile
Brain penetration and target engagement assays
Medicinal chemistry SAR probe
Substitution-dependent pKa and conformation
Comparative protonation and binding studies
Scalable synthesis route development
High-yielding one-step protocol
Reaction scalability and cost analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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